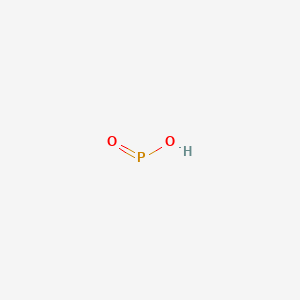

phosphenous acid

描述

Nomenclature Conventions and Historical Usage of "Phosphenous Acid"

The nomenclature surrounding this compound is multifaceted, with several terms and identifiers associated with it. PubChem lists "this compound" as an IUPAC name for HO₂P nih.gov. Other systematic names include hydroxy(oxo)phosphanium (B25596) nih.govcopernicus.org and dihydridodioxophosphoric acid ebi.ac.uk. Historically, or in less precise contexts, it has been erroneously linked or used synonymously with hypophosphorous acid atamanchemicals.comatamankimya.comvedantu.comatamankimya.comchemspider.com. The compound HO₂P itself is structurally characterized by a phosphorus atom bonded to a phosphoryl group (P=O) and a hydroxyl group (P-OH) vulcanchem.comwikipedia.org, often exhibiting a pyramidal geometry around the phosphorus atom vulcanchem.comwikipedia.org.

Relationship and Distinction from Hypophosphorous Acid and Phosphinic Acid

This compound (HO₂P) and hypophosphorous acid (H₃PO₂), also known as phosphinic acid, are distinct chemical species, differing significantly in their molecular formulas, structures, and the oxidation states of phosphorus.

Hypophosphorous Acid (H₃PO₂) : This compound, also referred to as phosphinic acid, has the molecular formula H₃PO₂ nih.govatamankimya.comvedantu.comatamankimya.comchemspider.comcopernicus.orgebi.ac.ukwikipedia.orgatamanchemicals.comuni.lu. Its structure is typically represented as HOP(O)H₂ nih.govvedantu.comatamankimya.comchemspider.comebi.ac.ukuni.lu, featuring a central phosphorus atom in the +1 oxidation state wikipedia.orguni.luquora.comuni.lu. It possesses one P-H bond, one P=O double bond, and one P-OH single bond uni.lu. Hypophosphorous acid is a monoprotic acid and exists in equilibrium with a minor tautomer nih.govatamankimya.comebi.ac.ukwikipedia.org.

This compound (HO₂P) : In contrast, this compound has the molecular formula HO₂P vulcanchem.comnih.govmdpi.comchemspider.comatamanchemicals.comwikipedia.orgebi.ac.ukscribd.com. It is characterized by a phosphorus atom bonded to a phosphoryl group (P=O) and a hydroxyl group (P-OH) vulcanchem.comwikipedia.org, with the phosphorus atom exhibiting a different, though not explicitly defined in all sources, oxidation state compared to the +1 in H₃PO₂. This compound is often described as a conjugate base or phosphinate anion vulcanchem.comnih.govchemspider.comwikipedia.orgnih.gov.

Alternative and IUPAC Systematics for this compound Species

The IUPAC nomenclature for HO₂P includes "this compound" nih.gov and "hydroxy(oxo)phosphanium" nih.govcopernicus.org. It is also identified as a phosphinate nih.govchemspider.comnih.gov. Hypophosphorous acid, on the other hand, has IUPAC names such as "phosphinic acid" nih.govatamankimya.comvedantu.comatamankimya.comchemspider.comcopernicus.orgebi.ac.ukwikipedia.orgatamanchemicals.com and "dihydridodioxophosphoric acid" ebi.ac.uk.

Isomeric and Tautomeric Forms of this compound

The study of this compound's tautomeric forms is less extensively documented compared to other phosphorus oxyacids. While the compound HO₂P is noted to display tautomerism, the specifics of its tautomeric forms and their interconversion pathways require further investigation vulcanchem.comwikipedia.org.

Structural Characterization of Primary and Minor Tautomers

This compound (HO₂P) features a phosphorus atom at the center of its structure, bonded to oxygen atoms and a hydroxyl group vulcanchem.comwikipedia.org. The molecule is described as having a pyramidal geometry around the phosphorus atom vulcanchem.comwikipedia.org. The presence of a phosphoryl group (P=O) and a hydroxyl group (P-OH) are key structural features vulcanchem.comwikipedia.org.

Equilibrium Dynamics and Interconversion Pathways Between this compound Tautomers

Information regarding the equilibrium dynamics and interconversion pathways between specific tautomers of this compound (HO₂P) is not extensively detailed in the provided search results, with a general acknowledgment that such phenomena are common among phosphorus acids and require further study vulcanchem.comwikipedia.org.

Contemporary Significance of this compound in Chemical Research

This compound and related phosphorus compounds are subjects of ongoing chemical research, particularly in areas focused on synthetic chemistry and the development of novel phosphorus-based materials. Research efforts have explored its role in trapping highly reactive phosphorus species and its utility as a source for phosphonylating agents in various organic synthesis reactions vulcanchem.comscribd.com. The increasing global concern regarding phosphorus resource management also drives research into recycling pathways and innovative applications for phosphorus compounds, including this compound vulcanchem.com.

Overview of Advanced Methodologies Employed in this compound Studies

The comprehensive understanding of phosphorous acid's properties, structure, and reactivity relies on sophisticated analytical and computational techniques. Researchers employ a range of advanced methodologies to characterize and study this compound:

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is instrumental in elucidating the structure of phosphorous acid, particularly in identifying the presence and environment of the P-H bond, which distinguishes it from phosphoric acid atamankimya.com.

Infrared (IR) Spectroscopy: Techniques such as Attenuated Total Reflectance IR (ATR-IR) spectroscopy are used to study the vibrational modes of phosphorous acid, providing insights into its O-H bonding and structural conformation in various media, including solutions researchgate.net.

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: P K-edge and L₂.₃-edge XANES spectroscopy offers detailed information about the electronic structure and oxidation states of phosphorus in phosphorous acid. These techniques are crucial for speciation analysis, allowing researchers to identify and quantify phosphorous acid in complex mixtures and to understand its electronic environment, often complemented by theoretical calculations escholarship.orgacs.org.

Mass Spectrometry (MS): Often coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC), mass spectrometry is a powerful tool for the sensitive detection and quantification of phosphorous acid, especially in environmental or biological samples google.com.

Computational Chemistry Methods:

Density Functional Theory (DFT) Calculations: DFT is widely used to model the molecular structure, bonding characteristics, and hydrogen bonding interactions of phosphorous acid. These calculations help predict and interpret experimental spectroscopic data and explore reaction mechanisms researchgate.netacs.org.

Ab Initio Calculations: These theoretical methods provide fundamental insights into the electronic structure and properties of phosphorous acid, including the analysis of spectral features such as those observed in XANES spectroscopy escholarship.org.

Car-Parrinello Molecular Dynamics (CPMD) Simulations: CPMD simulations allow for the dynamic study of phosphorous acid in solution, enabling researchers to investigate how concentration affects solution structure, hydrogen bonding networks, and proton transfer processes researchgate.net.

Analytical Chemistry Techniques:

High-Performance Liquid Chromatography (HPLC) / Tandem Mass Spectrometry (MS/MS): This hyphenated technique is particularly valuable for the direct analysis and precise quantification of phosphorous acid, especially in complex matrices like water samples, often used for environmental monitoring or residue analysis google.com.

Ion Chromatography: Employing conductivity detection, ion chromatography provides another method for analyzing phosphorous acid and its related ions in solution agroconsultasonline.com.

These advanced methodologies collectively contribute to a deeper understanding of phosphorous acid, from its fundamental molecular structure to its behavior in complex chemical systems and its role in various industrial and environmental processes.

Table 1: Key Properties of Phosphorous Acid (H₃PO₃)

Structure

3D Structure

属性

CAS 编号 |

15460-68-1 |

|---|---|

分子式 |

HO2P |

分子量 |

63.981 g/mol |

IUPAC 名称 |

phosphenous acid |

InChI |

InChI=1S/HO2P/c1-3-2/h(H,1,2) |

InChI 键 |

GQZXNSPRSGFJLY-UHFFFAOYSA-N |

SMILES |

OP=O |

规范 SMILES |

OP=O |

其他CAS编号 |

68412-68-0 68412-69-1 6303-21-5 |

Pictograms |

Irritant |

产品来源 |

United States |

Theoretical and Computational Investigations of Phosphenous Acid

Electronic Structure and Bonding Analysis of Phosphenous Acid

The arrangement of electrons and the nature of chemical bonds in this compound (HOPO) and its related species are critical to understanding their chemical behavior. Computational studies have elucidated these features in detail.

Ab initio and DFT methods are foundational in computational chemistry for predicting molecular geometries and stabilities. imist.manih.gov These calculations solve the Schrödinger equation approximately, providing accurate descriptions of electronic structures. Studies on the HPO₂ potential energy surface have been performed at high levels of theory, such as MP2 and QCISD(t), to determine the structures and relative energies of different isomers. researchgate.net

These computational investigations reveal that this compound most favorably exists as cis-HOPO, which is identified as the most thermodynamically and kinetically stable isomer. researchgate.net The trans-HOPO conformer represents another local minimum on the potential energy surface but at a slightly higher energy. researchgate.net An alternative structural isomer, HPO(O), which features a three-membered ring, is significantly less stable. researchgate.net

Table 1: Calculated Relative Energies of HPO₂ Isomers Energies calculated at the QCISD(t)/6-311++G(3df,2p) level of theory, relative to the most stable isomer, cis-HOPO.

| Isomer | Structure | Relative Energy (kJ/mol) |

|---|---|---|

| cis-HOPO | Planar, with H and terminal O on the same side of the P-O single bond | 0.00 |

| trans-HOPO | Planar, with H and terminal O on opposite sides of the P-O single bond | 10.99 researchgate.net |

Molecular Orbital (MO) theory describes electrons as being delocalized over the entire molecule, occupying molecular orbitals formed from the combination of atomic orbitals. scribd.comexpii.comlibretexts.org This approach is invaluable for explaining the electronic structure and reactivity of molecules. oup.com When atomic orbitals combine, they form lower-energy bonding molecular orbitals and higher-energy antibonding molecular orbitals. youtube.com Electrons fill these orbitals starting from the lowest energy level. libretexts.org

For this compound, an MO analysis would involve the combination of the atomic orbitals of hydrogen, oxygen, and phosphorus to form a set of sigma (σ) and pi (π) molecular orbitals. The distribution of electrons within these orbitals dictates the molecule's stability and chemical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the LUMO can indicate a molecule's ability to act as an electron acceptor, while the energy of the HOMO reflects its ability to be an electron donor. oup.com The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Valence Bond (VB) theory describes chemical bonds as the result of the overlap of atomic orbitals between adjacent atoms. unizin.org In the case of this compound (HOPO), the bonding can be described as follows:

A sigma (σ) bond between the hydrogen and oxygen atoms, formed by the overlap of a hydrogen 1s orbital and an oxygen sp² hybrid orbital.

A sigma (σ) bond between the oxygen and phosphorus atoms, formed by the overlap of an oxygen sp² hybrid orbital and a phosphorus sp² hybrid orbital.

A sigma (σ) bond and a pi (π) bond forming a double bond between the phosphorus and the terminal oxygen atom. The π bond results from the side-by-side overlap of unhybridized p orbitals on phosphorus and oxygen. unizin.org

Resonance is a concept within VB theory used when a single Lewis structure cannot adequately describe the electron distribution in a molecule. youtube.com It involves representing the molecule as a resonance hybrid of several contributing structures. youtube.com For the conjugate base of this compound, the phosphinate anion (OPO⁻), resonance is significant. The negative charge is not localized on one oxygen atom but is delocalized across the O-P-O framework. This can be represented by two equivalent resonance structures, which contributes to the stability of the anion.

Energetic Landscapes and Thermochemical Properties of this compound

The energetic landscape of a molecule describes the potential energy as a function of its geometry, revealing stable conformations and the barriers to interconversion between them.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com These different arrangements are known as conformations or conformers. The most stable conformations correspond to energy minima on the potential energy surface, while higher-energy arrangements represent transition states. youtube.com

For this compound (HOPO), the primary conformational freedom is the rotation around the H-O-P single bond. Computational studies have identified two key planar conformers that are energy minima: cis-HOPO and trans-HOPO. researchgate.net The cis conformer, where the hydrogen atom is on the same side of the O-P bond as the terminal oxygen, is the global minimum, meaning it is the most stable conformation. researchgate.net The trans conformer is a local minimum, slightly higher in energy. researchgate.net The existence of these distinct minima indicates a rotational barrier between them.

Thermochemical analysis based on computational methods allows for the comparison of the stabilities of different isomers. For the chemical formula HPO₂, several structural arrangements are possible. Theoretical calculations have been instrumental in determining their relative thermodynamic stabilities.

The potential energy surface of the HPO₂ system shows that the linear HOPO molecule is the most stable arrangement. researchgate.net Among its conformers, cis-HOPO is the thermodynamically most stable species. researchgate.net The trans-HOPO conformer is less stable by approximately 10.99 kJ/mol. researchgate.net A significantly less stable structural isomer is HPO(O), a cyclic structure that lies 48.36 kJ/mol higher in energy than cis-HOPO. researchgate.net Based on these findings, only the cis-HOPO and HPO(O) isomers are predicted to be both thermodynamically and kinetically stable enough for potential experimental observation. researchgate.net

Table 2: Thermodynamic Stability Ranking of HPO₂ Isomers

| Rank | Isomer | Relative Energy (kJ/mol) | Thermodynamic Stability |

|---|---|---|---|

| 1 | cis-HOPO | 0.00 | Most Stable |

| 2 | trans-HOPO | 10.99 | Moderately Stable |

Proton Affinity and Gas-Phase Acidity of this compound

Proton affinity (PA) and gas-phase acidity are fundamental thermochemical properties that quantify a molecule's basicity and acidity in the absence of solvent effects. Proton affinity is defined as the negative of the enthalpy change for the gas-phase protonation of a molecule. wikipedia.org A higher proton affinity indicates a stronger base. Conversely, gas-phase acidity refers to the Gibbs free energy change for the deprotonation of a molecule in the gas phase. nih.gov

Computational chemistry provides robust methods for predicting these values. Typically, quantum chemical calculations, such as those employing Density Functional Theory (DFT) or high-level ab initio methods like G3(MP2), are used to determine the energies of the neutral molecule, its protonated cation, and its deprotonated anion. nih.govresearchgate.net The proton affinity and gas-phase acidity are then calculated from these energy differences.

While extensive computational studies exist for many phosphorus-containing compounds, specific, high-accuracy calculated values for the proton affinity and gas-phase acidity of the this compound (HOPO) isomer are not prominently available in the surveyed scientific literature. However, the established computational methodologies allow for their theoretical prediction. For context, computational studies on related phosphorus oxoacids have been performed to elucidate their intrinsic acidic and basic properties. researchgate.nethumboldt.edu

Table 1: Key Concepts in Computational Acidity/Basicity Prediction

| Property | Definition | Typical Computational Approach |

|---|---|---|

| Proton Affinity (PA) | -ΔH for the reaction: B + H⁺ → BH⁺ | Calculation of enthalpies for the neutral species (B) and its protonated form (BH⁺). |

| Gas-Phase Acidity | ΔG for the reaction: AH → A⁻ + H⁺ | Calculation of Gibbs free energies for the neutral acid (AH) and its conjugate base (A⁻). |

Reaction Dynamics and Mechanistic Insights from Computational Studies

Computational studies are indispensable for mapping the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms, and predicting their dynamic behavior.

A transition state (TS) is a first-order saddle point on a potential energy surface, representing the highest energy barrier along the minimum energy reaction pathway between reactants and products. github.io Computationally, a transition state structure is characterized by having zero gradients and exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. github.io

For phosphorus compounds, a key reaction is the tautomeric interconversion between pentavalent P(V) species (like phosphinic acid) and trivalent P(III) species (like phosphonous acid). nih.gov Computational studies on these systems characterize the transition state for the intramolecular proton transfer from phosphorus to oxygen. These studies reveal that the P-H bond elongates while the O-H bond begins to form, involving a highly constrained three-membered (P-H-O) ring structure at the energetic apex of the reaction. nih.govresearchgate.net Similarly, the interconversion between rotamers, such as the syn and anti conformers of this compound (HOPO), proceeds through a transition state where the H-O-P-O dihedral angle is intermediate between the two stable forms. researchgate.net

Table 2: General Characteristics of a Computationally Located Transition State

| Characteristic | Description | Method of Verification |

|---|---|---|

| Geometry | A maximum energy structure along the reaction coordinate. | Geometry Optimization (seeking a saddle point). |

| Energy | A first-order saddle point on the Potential Energy Surface. | Energy calculation relative to reactants and products. |

| Vibrational Frequencies | One and only one imaginary frequency. | Frequency Calculation (Hessian analysis). |

Reaction coordinate mapping is used to verify that a calculated transition state correctly connects the desired reactants and products. The standard method for this is the calculation of the Intrinsic Reaction Coordinate (IRC). uni-muenchen.de An IRC is the minimum energy path in mass-weighted coordinates that leads from a transition state down to the corresponding minima on both sides of the energy barrier. uni-muenchen.demdpi.comfaccts.de

A computational study of this compound (HOPO) has successfully mapped the IRC for the syn ↔ anti rotamerization process using the M06-2X/def2-TZVP level of theory. researchgate.net The study reveals the energy profile as the H-O-P-O dihedral angle changes, confirming the transition state that separates the two stable rotamers. The calculated energy barrier provides crucial information for understanding the dynamics of this conformational change. researchgate.net

Table 3: Intrinsic Reaction Coordinate (IRC) Profile for syn ↔ anti Rotamerization of this compound (HOPO) Data derived from computational results at the M06-2X/def2-TZVP level of theory. researchgate.net

| Reaction Coordinate (approximate) | Relative Energy (kJ/mol) | Structure |

|---|---|---|

| -1.0 | 0.0 | syn-HOPO (Reactant) |

| 0.0 | ~15 | Transition State |

Transition State Theory (TST) provides a framework for predicting the rate constants of chemical reactions based on the properties of the reactants and the transition state. wikipedia.orgfiveable.me The central equation in TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡). libretexts.orgyoutube.com

To predict a rate constant, computational chemists first locate the reactant and transition state structures and calculate their respective energies and vibrational frequencies. This information allows for the determination of ΔG‡, which is the difference in Gibbs free energy between the transition state and the reactants. With ΔG‡, the rate constant can be estimated at a given temperature. While this is a well-established methodology, specific kinetic rate constant predictions for reactions involving this compound (HOPO) were not found in the surveyed literature. However, the energy barrier for syn ↔ anti rotamerization (~15 kJ/mol) suggests a very fast interconversion rate at room temperature. researchgate.net

Table 4: Relationship between Activation Energy and Reaction Rate

| Gibbs Free Energy of Activation (ΔG‡) | Qualitative Reaction Rate at Room Temp. |

|---|---|

| Low (< 40 kJ/mol) | Very Fast |

| Medium (40-80 kJ/mol) | Fast to Moderate |

Influence of Solvation and Environmental Perturbations on this compound

Solvents can dramatically alter the structure, stability, and reactivity of molecules. Computational chemistry often models these effects using solvation models.

Continuum solvation models treat the solvent as a continuous medium with a characteristic dielectric constant, rather than modeling individual solvent molecules. wikipedia.org This approach offers a computationally efficient way to include the bulk effects of a solvent. Popular methods include the Polarizable Continuum Model (PCM) and the SMD model, which is parameterized for a wide range of solvents. wikipedia.orgnih.govuregina.ca

These models are particularly useful for studying equilibria in solution, such as tautomerism. For instance, computational studies on the tautomerism of H-phosphinates and related compounds have shown that the stability of the P(III) and P(V) forms is highly dependent on the solvent. nih.gov The more polar P(V) tautomer (e.g., phosphinic acid) is generally stabilized to a greater extent by polar solvents compared to the less polar P(III) tautomer (e.g., phosphonous acid). A logarithmic relationship has been found between the relative stability of the tautomers and the dielectric constant of the solvent medium. nih.gov Although specific studies applying these models to this compound (HOPO) are scarce, these findings on related compounds demonstrate the critical role of solvent polarity in governing the behavior of phosphorus oxoacids. nih.govresearchgate.net

Table 5: Effect of Solvent Polarity on Tautomeric Equilibrium of >P(O)H Species Based on general trends observed in computational studies of H-phosphinates. nih.gov

| Solvent (Dielectric Constant, ε) | Favored Tautomer | Rationale |

|---|---|---|

| Gas Phase (ε = 1) | P(V) form is typically more stable, but less so than in solution. | Intrinsic electronic stability. |

| Non-polar (e.g., Toluene, ε ≈ 2.4) | P(V) form is favored. | Minimal differential stabilization. |

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| This compound (Metaphosphorous Acid) | HOPO |

| Phosphinic Acid | H₂P(O)OH |

| Phosphonous Acid | HP(OH)₂ |

Explicit Solvent Molecule Interactions with this compound

Theoretical and computational investigations into the interactions between this compound (H(O)P-OH) and explicit solvent molecules, particularly water, are crucial for understanding its behavior in solution. Unlike implicit solvent models that treat the solvent as a continuous dielectric medium, explicit solvent models consider the discrete, atomistic nature of individual solvent molecules. This approach allows for a detailed examination of specific intermolecular forces, such as hydrogen bonding, which play a pivotal role in the structure, stability, and reactivity of the solute.

Ab initio and density functional theory (DFT) calculations are primary tools for studying small clusters of this compound with one or more solvent molecules. These "microsolvation" models provide fundamental insights into the nature of the solute-solvent interactions.

Research Findings:

Computational studies on related phosphorus oxoacids provide a framework for understanding the explicit solvation of this compound. For instance, molecular dynamics simulations of phosphoric acid (H₃PO₄) in water reveal a highly structured and robust hydrogen bond network. rsc.org It is observed that phosphoric acid molecules tend to form more and stronger hydrogen bonds on average than water molecules, leading to a highly connected network. rsc.org This suggests that the hydroxyl groups of this compound would act as potent hydrogen bond donors to surrounding water molecules, while the oxygen atoms could serve as hydrogen bond acceptors.

High-level ab initio calculations on the related POH molecule in its triplet state provide precise gas-phase structural parameters, which serve as a baseline for evaluating solvent effects. unibo.it For instance, the calculated O-H bond length is 0.9605 Å and the P-O bond length is 1.6346 Å. unibo.it The introduction of explicit water molecules is expected to cause perturbations to these geometric parameters.

Hydrogen Bonding Analysis:

In a microsolvated environment, this compound can engage in multiple hydrogen bonding interactions with water molecules. The key interactions would be:

P-O-H···OH₂: The hydroxyl group of this compound acting as a hydrogen bond donor.

P=O···H₂O: The phosphinoyl oxygen (in its tautomer, phosphinic acid, H₂P(O)OH) acting as a strong hydrogen bond acceptor. Studies on phosphinic acid (H₃PO₂) complexes show that the environment strongly influences the strength of these interactions. nih.gov

H₂O···O-P: Water acting as a hydrogen bond donor to the oxygen atom of a hydroxyl group.

Ab initio molecular dynamics simulations on various phosphate (B84403) species in water have quantified the structural and dynamic aspects of hydration shells. nii.ac.jp These studies calculate the number of hydrogen bonds, their lifetimes, and the spatial distribution of water molecules, revealing well-defined hydration structures that influence the species' properties. nii.ac.jp By analogy, similar structured water networks are expected around this compound.

The interaction with explicit water molecules can significantly impact the energetics and structure of this compound. The formation of hydrogen bonds leads to a stabilization of the solute-solvent system. The strength of these bonds can be quantified through calculation of interaction energies and analysis of topological parameters from quantum theory of atoms in molecules (QTAIM).

Data from Computational Studies:

The following tables present representative data derived from computational studies on phosphorus oxoacids, illustrating the type of information obtained from explicit solvent investigations. While direct data for this compound is limited, these examples provide scientifically grounded expectations for its behavior.

Table 1: Representative Geometric Parameters of POH Moiety in Gas Phase vs. a Hypothetical Hydrated Complex. This table illustrates the expected changes in the geometry of the this compound hydroxyl group upon forming a hydrogen bond with a water molecule. The gas-phase data is based on high-level calculations of the triplet POH molecule. unibo.it The hydrated values are hypothetical, based on trends observed in similar systems.

| Parameter | Gas Phase (Å or °) | Hydrated (POH···OH₂) (Hypothetical) |

| r(O-H) | 0.961 | 0.975 |

| r(P-O) | 1.635 | 1.642 |

| ∠(H-O-P) | 113.9 | 115.2 |

| r(O···H_water) | N/A | ~1.8 |

Table 2: Typical Hydrogen Bond Properties in Solvated Phosphorus Oxoacids. This table provides examples of the types of hydrogen bonds and their characteristic properties, as determined from computational studies of related molecules like phosphinic and phosphoric acids. rsc.orgnih.gov These values represent the expected range for interactions between this compound and water.

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (D···A, Å) | Typical Interaction Energy (kcal/mol) |

| Acid as Donor | P-O-H | O (Water) | 2.6 - 2.8 | -5 to -8 |

| Water as Donor | O-H (Water) | O-P | 2.7 - 2.9 | -4 to -6 |

These theoretical investigations underscore the necessity of including explicit solvent molecules to accurately model the chemistry of this compound in aqueous environments. The specific hydrogen bonding network dictates not only its structural conformation but also its energetic stability and potential reaction pathways.

Synthesis, Generation, and Isolation Methodologies for Phosphenous Acid and Its Derivatives

Gas-Phase Generation of Phosphenous Acid

The generation of this compound in the gas phase is a critical step for its investigation, as its high reactivity precludes conventional solution-phase synthesis and isolation. Several energetic methods can be employed to form this transient species from suitable precursor molecules.

Pyrolysis involves the thermal decomposition of precursor compounds in the gas phase to generate transient species. For this compound, potential precursors could include organophosphorus compounds containing P-O and P-H bonds. The high-temperature conditions of pyrolysis can induce the elimination of stable molecules, leaving behind the desired reactive intermediate. While specific studies on the pyrolysis of precursors to exclusively form this compound are not extensively documented, the general principles of pyrolysis of organophosphorus compounds suggest that precursors such as alkyl phosphinates or similar molecules could be suitable. The thermolysis of such compounds can lead to the formation of various phosphorus-containing species, and under controlled conditions, could be optimized for the generation of this compound.

Photolysis, the breaking of chemical bonds by light, offers a precise method for generating reactive intermediates at low temperatures. The initial step in the photolysis of phosphine (B1218219) (PH₃) is its dissociation into hydrogen and PH₂ radicals. nih.gov In the presence of an oxygen source, these phosphinyl radicals could react to form this compound. The photolysis of organophosphorus compounds is a known route to produce various phosphorus-containing acids. city.ac.uk For instance, the photo-oxidation of triarylphosphines in the presence of oxygen leads to the formation of the corresponding phosphine oxide. acs.org This indicates that photochemical methods can facilitate the formation of P-O bonds. By selecting appropriate precursors with P-H and P-O functionalities, it is plausible to generate this compound through photofragmentation.

A proposed reaction pathway for the photolytic generation of this compound could involve the photodissociation of a suitable precursor, as outlined below:

| Precursor Example | Photodissociation Reaction |

| Methylphosphinic acid (CH₃P(O)HOH) | CH₃P(O)HOH + hν → •CH₃ + HOPO |

| Phosphine (PH₃) in an oxygen matrix | PH₃ + hν → •PH₂ + •H; •PH₂ + O₂ → HOPO + •O |

Silent electric discharge and plasma techniques are powerful tools for the synthesis of reactive and unstable phosphorus compounds. acs.org Passing a mixture of a phosphorus precursor, such as phosphine, and an oxygen-containing molecule through an electric discharge can generate a plasma containing highly energetic electrons, ions, and radicals. acs.orgnd.edu These reactive species can then combine to form novel molecules. For example, low-pressure silent electric discharge has been successfully used to synthesize diphosphine from phosphine. acs.org This demonstrates the utility of this method for creating P-P bonds, and by extension, it is a viable technique for forming P-O bonds in a controlled manner.

The application of an air-liquid discharge has been shown to decompose aqueous phosphorus compounds into orthophosphate, a process mediated by reactive oxygen and nitrogen species generated in the plasma. nih.gov By carefully selecting the precursor gases and controlling the plasma parameters, such as pressure and power, it is possible to direct the reaction pathways towards the formation of this compound. A mixture of phosphine and a controlled amount of oxygen or nitrous oxide in an inert carrier gas like argon would be a suitable starting point for generating this compound using this technique. The plasma environment provides the necessary energy to break the initial bonds and facilitates the formation of the transient HOPO molecule.

Matrix Isolation Spectroscopy for Reactive this compound Intermediates

Due to the transient nature of this compound, its direct spectroscopic characterization in the gas phase is challenging. Matrix isolation is an experimental technique that allows for the study of reactive species by trapping them in a solid, inert matrix at cryogenic temperatures. wikipedia.org This method inhibits diffusion and bimolecular reactions, thus preserving the isolated molecule for spectroscopic analysis. acs.org

The preparation of a cryogenic matrix for trapping this compound involves the co-deposition of the gaseous precursor mixture with a large excess of an inert gas onto a cold window. wikipedia.org The window is typically cooled to temperatures below the melting point of the matrix gas, often using a compressed helium or similar refrigerant. wikipedia.org

Commonly used matrix materials include noble gases such as argon and neon, due to their chemical inertness and optical transparency over a wide spectral range. acs.org The precursor for this compound, generated via one of the gas-phase methods described above, is mixed with the matrix gas at a high dilution ratio (typically 1:1000 or greater). This mixture is then slowly deposited onto the cryogenic window, which is maintained at a temperature of around 10 K or lower. beilstein-journals.org The low temperature and the inert environment of the matrix effectively trap the this compound molecules, preventing them from reacting further. beilstein-journals.org

| Matrix Gas | Typical Deposition Temperature | Properties |

| Neon (Ne) | 4-8 K | Highly inert, minimal interaction with trapped species. |

| Argon (Ar) | 10-20 K | Most commonly used, good balance of inertness and cost. |

| Nitrogen (N₂) | 15-25 K | Can be reactive in some cases, but useful for specific studies. |

Once the this compound molecules are isolated in the cryogenic matrix, they can be studied using various spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is a particularly powerful tool for identifying matrix-isolated species. rsc.org The vibrational frequencies of the trapped molecules are measured and compared with theoretical predictions from quantum chemical calculations to confirm their identity. rsc.org

The infrared spectrum of matrix-isolated this compound would be expected to show characteristic vibrational modes corresponding to the P-O, P-H, and O-H bonds. By comparing the experimentally observed spectrum with the calculated vibrational frequencies and intensities for different possible isomers and decomposition products, a definitive identification of this compound can be made. Isotopic substitution, for example, replacing hydrogen with deuterium (B1214612), can further aid in the assignment of vibrational modes.

In addition to FTIR, other spectroscopic methods such as UV-Vis absorption, electron spin resonance (ESR) for radical species, and laser-induced fluorescence can be employed to further characterize the electronic structure and properties of the isolated this compound. wikipedia.org

In Situ Formation and Transient Detection of this compound in Solution

The transient nature of this compound makes its direct observation in solution a significant challenge. Its high reactivity and tendency to exist in equilibrium with more stable forms necessitate specialized techniques for generation and detection.

Direct and targeted synthesis of transient this compound in solution is not a commonly described process. However, it is plausible that this compound exists as a short-lived intermediate in certain reactions involving lower-oxidation-state phosphorus compounds.

Potential Precursors and Reaction Conditions:

| Precursor Category | Specific Examples | Potential Reaction Conditions |

| Oxidation of Hypophosphorous Acid | Hypophosphorous acid (H₃PO₂) and its salts (hypophosphites) | Controlled oxidation using mild oxidizing agents in acidic media could potentially proceed through a transient this compound intermediate before forming phosphorous acid. stackexchange.com |

| Hydrolysis of Phosphorus Halides | Dichlorophosphine (HPCl₂) | The hydrolysis of such compounds is rapid and complex, but could involve the transient formation of P-OH species like this compound. |

| Photochemical Methods | Photolysis of specific organophosphorus compounds | UV irradiation of certain phosphorus-containing molecules might lead to the cleavage of bonds and the formation of reactive intermediates, including potentially this compound. researchgate.netnih.gov |

It is important to note that these are hypothesized pathways based on the general chemistry of phosphorus compounds. The specific conditions required to generate and prolong the existence of transient this compound for detection would require careful optimization and are not well-established.

Given the likely fleeting existence of this compound in solution, time-resolved spectroscopic techniques would be essential for its detection and characterization. These methods allow for the observation of short-lived species on timescales ranging from femtoseconds to milliseconds.

Applicable Spectroscopic Techniques:

| Spectroscopic Technique | Principle | Potential Application for this compound |

| Transient Absorption Spectroscopy | A "pump" pulse initiates a reaction, and a "probe" pulse at a specific time delay measures the absorption of transient species. | Could be used to detect the formation and decay of this compound by monitoring its characteristic absorption spectrum in the UV-visible or infrared range. |

| Time-Resolved Raman Spectroscopy | Provides vibrational information about molecules, allowing for structural characterization of transient intermediates. | Could potentially identify the P-H, P-O, and O-H vibrational modes of this compound, distinguishing it from other phosphorus oxoacids. |

| ³¹P NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy focused on the phosphorus-31 nucleus can provide detailed information about the chemical environment of phosphorus atoms. | While typically used for stable molecules, advanced rapid-mixing or photochemical NMR techniques could potentially detect the unique chemical shift of the phosphorus atom in transient this compound. nih.govnih.gov |

The successful application of these techniques would depend on generating a sufficient concentration of the transient species and having prior knowledge of its likely spectral features, which could be predicted through computational chemistry.

Heterogeneous Generation and Surface-Mediated Formation of this compound

The generation of this compound on a solid surface or at an interface represents another potential avenue for its synthesis and study. Surface-mediated reactions can sometimes stabilize reactive intermediates or provide unique reaction pathways not accessible in bulk solution.

Research in this area is also not extensive, but analogies can be drawn from studies on the surface chemistry of other phosphorus acids. acs.org For instance, the interaction of lower-valent phosphorus compounds with the surfaces of metal oxides or other catalytic materials could lead to the formation of surface-bound this compound species.

Potential Scenarios for Heterogeneous Generation:

Catalytic Oxidation: The oxidation of phosphine (PH₃) or hypophosphorous acid on a catalyst surface could proceed through a surface-adsorbed this compound intermediate.

Surface Hydrolysis: The controlled hydrolysis of phosphorus-containing thin films or surface-grafted precursors could potentially yield surface-bound this compound.

The characterization of such surface species would require surface-sensitive analytical techniques, such as X-ray photoelectron spectroscopy (XPS) and reflection-absorption infrared spectroscopy (RAIRS), to identify the chemical state and bonding of the phosphorus species on the surface.

Reactivity and Mechanistic Pathways of Phosphenous Acid

Oxidation-Reduction Chemistry of Phosphenous Acid

This compound is renowned for its potent reducing properties, stemming directly from the presence of the P-H bonds and the +1 oxidation state of phosphorus.

This compound is a powerful reducing agent, capable of reducing various metal ions to lower oxidation states or to their elemental forms atamanchemicals.comwikipedia.orgvedantu.comatamanchemicals.comdoubtnut.comchemdad.comquora.com. This property is extensively utilized in industrial applications, such as electroless plating, where it reduces nickel ions to metallic nickel wikipedia.orgatamanchemicals.com. It can also reduce ions of other noble metals like silver and copper atamanchemicals.comatamanchemicals.comdoubtnut.comchemdad.com.

In organic chemistry, it serves as a reducing agent for arenediazonium salts, converting Ar-N₂⁺ to Ar-H, and is used to remove amine substituents from arenes wikipedia.orgvedantu.com. It also acts as a mild reducing agent and oxygen scavenger in Fischer esterification reactions, preventing the formation of colored impurities wikipedia.orgvedantu.com. Furthermore, it can reduce diselenides to selenols atamanchemicals.com.

The reducing power of this compound is attributed to its electronic structure and the presence of two P-H bonds echemi.combloomtechz.com. The phosphorus atom is in a low +1 oxidation state, making it prone to oxidation bloomtechz.comdoubtnut.com. The P-H bond is relatively weak and can readily cleave, often heterolytically, to release a hydride ion (H⁻) or participate in hydrogen atom transfer echemi.combloomtechz.com.

A proposed mechanism for metal ion reduction involves the direct transfer of a hydride from the P-H bond to the metal ion bloomtechz.com. In reactions with oxidants like vanadium(V), mechanisms involving the formation of kinetically significant complexes between vanadium and hypophosphorous acid have been observed, followed by acid-catalyzed tautomerization and electron transfer acs.orgchemclassjournal.com. The breaking of the P-H bond is often identified as the rate-determining step in these redox processes researchgate.net. The standard reduction potential for the oxidation of hypophosphite to phosphite (B83602) is approximately -0.50 V, indicating a strong tendency for oxidation bloomtechz.com.

When this compound undergoes oxidation, the phosphorus atom transitions to higher oxidation states, typically +3 (phosphorous acid) or +5 (phosphoric acid) atamanchemicals.combloomtechz.comatamanchemicals.com. For instance, upon heating above 110°C, it disproportionates to form phosphorous acid and phosphine (B1218219) atamanchemicals.com. In the presence of oxidizing agents or upon prolonged exposure to air, it can oxidize to phosphoric acid atamanchemicals.comwikipedia.orgatamanchemicals.com. The reaction with silver nitrate, for example, leads to the formation of metallic silver and phosphoric acid doubtnut.comquora.com.

The oxidation of the P-H bonds leads to the formation of P-OH bonds, with the phosphorus atom moving to a higher oxidation state echemi.com.

Addition and Elimination Reactions Involving Hypophosphorous Acid

Hypophosphorous acid and its salts, hypophosphites, engage in various addition and elimination reactions, showcasing their multifaceted reactivity.

Electrophilic and Nucleophilic Additions to the Hypophosphorous Acid Moiety

Hypophosphorous acid can act as a nucleophile, participating in addition reactions across unsaturated carbon linkages. For instance, it undergoes palladium-catalyzed addition to alkenes, forming C-P bonds and yielding H-phosphinic acids nih.gov. This reaction is considered atom-economical and environmentally friendly nih.gov. A notable example is the addition of hypophosphorous acid to acrylamide, which yields 2-carbamylethylphosphinic acid tandfonline.com. However, similar additions to methacrylamide (B166291) and crotonylamide were unsuccessful under the tested conditions tandfonline.com. The P-H bond in hypophosphorous acid is key to its reducing capabilities and participation in these addition reactions bloomtechz.com.

Elimination Pathways Yielding Hypophosphorous Acid from Precursors

While direct elimination pathways yielding hypophosphorous acid are less commonly detailed in the provided literature, the preparation of hypophosphorous acid itself involves reactions that can be viewed in the context of precursor transformations. A common industrial method involves the reaction of white phosphorus with a base to form hypophosphite salts, which are then acidified to yield hypophosphorous acid vedantu.comatamankimya.combritannica.com. For example, reacting barium hydroxide (B78521) with a solution containing hypophosphite ions, followed by acidification with sulfuric acid, precipitates barium sulfate (B86663) and yields an aqueous solution of hypophosphorous acid atamankimya.combritannica.com.

Cycloaddition and Pericyclic Reactions of Hypophosphorous Acid

Hypophosphorous acid and its derivatives can participate in cycloaddition reactions. Specifically, novel 8-cyclo-1,5,3,7-diazadiphosphocine derivatives have been synthesized via [4+2] cycloaddition reactions between precursor scaffolds and dienophiles colab.ws. These precursor scaffolds are prepared from heteroaromatic amine analogs, paraformaldehyde, and hypophosphorous acid colab.ws.

Coordination Chemistry and Ligand Properties of Hypophosphorous Acid

The hypophosphite ion (H₂PO₂⁻) is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes.

Hypophosphorous Acid as a Ligand in Metal Complexes

The hypophosphite ion can coordinate to metal ions in several ways, including bridging modes (μ₂, μ₃, μ₄) and chelating bidentate modes at.uaresearchgate.netresearchgate.net. Metal complexes featuring hypophosphite ligands have been synthesized with various transition metals and lanthanides at.uaacs.orgresearchgate.netresearchgate.net. For example, dinuclear nickel(II) complexes with hypophosphite-bridged structures have been reported, where the hypophosphite ligand bridges two NiII atoms at.uaacs.org. Lanthanide complexes with hypophosphite ligands, such as [Ce(H₂PO₂)₃(H₂O)] and [Dy(H₂PO₂)₃], have also been characterized researchgate.net. The hypophosphite ligand's flexibility in coordination contributes to the diverse structures of these metal complexes at.ua. However, many metal-hypophosphite complexes are unstable due to the hypophosphite's tendency to reduce metal cations atamanchemicals.comresearchgate.net.

Table 1: Examples of Hypophosphite Metal Complexes

| Metal Ion | Complex Formula/Description | Coordination Mode(s) of Hypophosphite | Reference |

| Ni(II) | [Ni₂L(μ-O₂PH₂)]⁺ (dinuclear macrocyclic complex) | μ₁,₃-bridging | at.uaacs.org |

| Ce(III) | [Ce(H₂PO₂)₃(H₂O)] | Bridging, Chelating | researchgate.net |

| Dy(III) | [Dy(H₂PO₂)₃] | Bridging, Chelating | researchgate.net |

| Pr(III) | [Pr(H₂PO₂)(HPO₃)(H₂O)]·H₂O | Bridging, Chelating | researchgate.net |

| U(IV) | UCl(H₂PO₂)₃·2H₂O | Bridging | researchgate.net |

Ligand Exchange and Substitution Reactions Involving Hypophosphite Complexes

Ligand exchange reactions involving hypophosphite complexes can occur, although the inherent reducing nature of the hypophosphite ligand can lead to decomposition or reduction of the metal center atamanchemicals.comresearchgate.net. For instance, the hypophosphite ligand in dinuclear nickel complexes can be replaced by carboxylates, indicating a higher affinity of the nickel dication for more basic oxoanions at.uaacs.org. In some cases, the hypophosphite ligand's stability within a complex's binding pocket can be enhanced, preventing its typical reduction of metal cations researchgate.net.

Reactions with Organic and Inorganic Substrates

This compound, often discussed in the context of its tautomeric forms and closely related to hypophosphorous acid (H₃PO₂) and phosphinic acid, exhibits significant reactivity primarily due to its potent reducing capabilities and the presence of labile hydrogen atoms. While the term "this compound" can refer to the transient species H₂POH, a tautomer of phosphorous acid, its chemical reactivity as described in the literature is predominantly associated with the properties of hypophosphorous acid (H₃PO₂), which possesses a P-H bond and acts as a strong reducing agent atamanchemicals.comvulcanchem.comatamanchemicals.comatamankimya.comatamankimya.comatamanchemicals.com. This section details the key reactions of this compound and its related forms with both organic and inorganic substrates, highlighting the underlying mechanistic pathways.

Reactions with Organic Substrates

This compound and its derivatives are valuable reagents in various organic transformations, leveraging their reducing power and ability to participate in specific reaction mechanisms.

Reduction of Diazonium Salts: A notable application of hypophosphorous acid (often referred to in conjunction with this compound) is in the deamination of aromatic amines. When an amine is diazotized in a concentrated solution of hypophosphorous acid, the diazonium group (-N₂⁺) can be reductively replaced by a hydrogen atom, converting aryl diazonium salts (ArN₂⁺) to arenes (Ar-H) atamanchemicals.comatamanchemicals.comatamankimya.comatamankimya.comatamanchemicals.com. This reaction is a key method for removing amine substituents from aromatic rings.

Addition to Unsaturated Compounds: this compound, particularly in its phosphinic acid form, readily adds to Michael acceptors. For instance, it undergoes addition to acrylamide, forming a new carbon-phosphorus bond atamanchemicals.com. This type of reaction is crucial for synthesizing organophosphorus compounds.

Role in Esterification Reactions: Hypophosphorous acid serves as a mild reducing agent and oxygen scavenger, making it a useful additive in Fischer esterification reactions. Its presence helps prevent the formation of colored impurities during the process atamanchemicals.comatamanchemicals.comatamankimya.comatamankimya.com.

Radical Reactions: this compound derivatives can participate in radical-mediated transformations. They act as hydrogen atom donors and chain transfer agents in radical reactions, facilitating carbon-carbon bond formation and serving as reducing agents for organic halides .

Fragmentation Reactions: In the acid-catalyzed fragmentation of acylphosphonates, this compound or its methyl ester has been postulated as a reaction by-product, indicating its involvement in complex decomposition pathways psu.eduepdf.publookchem.com.

Table 1: Representative Reactions of this compound Derivatives with Organic Substrates

| Reaction Type | Organic Substrate | Reagent/Conditions | Product(s) | Mechanistic Role of this compound Derivative |

| Deamination | Arenes | Diazotization in concentrated hypophosphorous acid | Arenes (Ar-H) from ArN₂⁺ | Reductive removal of diazonium group |

| Michael Addition | Acrylamide | Phosphinic acid (H₃PO₂) | H(HO)P(O)CH₂CH₂CONH₂ | Nucleophilic addition across C=C bond |

| Esterification Additive | Alcohols/Acids | Fischer esterification conditions | Esters (preventing colored impurities) | Mild reducing agent/oxygen scavenger |

| Radical Reduction | Organic Halides | Radical initiation conditions | Reduced organic products | Hydrogen atom donor, radical reducing agent |

Reactions with Inorganic Substrates

The strong reducing properties of this compound and its related compounds also lend themselves to significant applications involving inorganic substrates.

Reduction of Metal Ions: this compound is a powerful reducing agent capable of reducing various heavy metal ions to their elemental metallic state. A classic example is the reduction of silver ions (Ag⁺) to metallic silver (Ag) in an aqueous solution atamanchemicals.comataman-kimya.com.

The general reaction can be represented as: 4Ag⁺ + H₃PO₂ + 2H₂O → 4Ag + H₃PO₄ + 4H⁺ atamanchemicals.com

Similar reductions are observed for copper (Cu²⁺) and mercury (Hg²⁺) ions.

Electroless Plating: Hypophosphorous acid and its salts (like sodium hypophosphite) are extensively used in electroless plating, particularly for nickel-phosphorus (Ni-P) alloys atamanchemicals.comatamanchemicals.comatamankimya.comatamanchemicals.com. In this process, the hypophosphite acts as the reducing agent, depositing metal films from solution onto a substrate without the need for an external electric current.

Water Treatment: this compound and its derivatives find applications in water treatment processes, likely due to their reducing and complexing abilities atamankimya.comatamanchemicals.com.

Atmospheric Chemistry: In the context of exoplanet atmospheres, species like H₂POH (this compound) are considered in complex reaction networks involving oxygen atoms and other radicals, playing a role in the formation and interconversion of phosphorus-containing molecules like PO and HOPO nist.govacs.orgarxiv.org.

Table 2: Representative Reactions of this compound Derivatives with Inorganic Substrates

| Reaction Type | Inorganic Substrate | Reagent/Conditions | Product(s) | Mechanistic Role of this compound Derivative |

| Metal Ion Reduction | Ag⁺ (Silver ion) | Aqueous solution, neutral or slightly acidic conditions | Ag (Metallic Silver) | Strong reducing agent |

| Metal Ion Reduction | Cu²⁺ (Copper ion) | Aqueous solution | Cu (Metallic Copper) | Strong reducing agent |

| Metal Ion Reduction | Hg²⁺ (Mercury ion) | Aqueous solution | Hg (Metallic Mercury) | Strong reducing agent |

| Electroless Plating | Ni²⁺ (Nickel ion) | Plating bath solution (e.g., NiSO₄, NaH₂PO₂, complexing agents) | Ni-P Alloy Film | Reducing agent for Ni²⁺ deposition |

Mechanistic Considerations

The reactivity of this compound is intrinsically linked to its structural features and the equilibrium it establishes with its tautomeric forms. While H₂POH represents a transient species, the more stable hypophosphorous acid (H₃PO₂) contains a direct phosphorus-hydrogen bond (P-H). This P-H bond is the source of its potent reducing power, as the hydrogen atom can be readily abstracted or transferred. The molecule also exhibits tautomerism, with the P(═O)H form being strongly favored over the P–OH form atamanchemicals.comatamanchemicals.com. This tautomerism, similar to that observed in phosphorous acid, influences its behavior in solution and its participation in reaction mechanisms d-nb.infowikidoc.orgscribd.comrsc.orgresearchgate.netpageplace.de. The ability to readily oxidize, often to phosphate (B84403) species, underscores its role as a reducing agent atamanchemicals.comataman-kimya.com.

Advanced Spectroscopic and Structural Characterization of Phosphenous Acid

Vibrational Spectroscopy: Infrared and Raman Studies of Phosphenous Acid

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful means to probe the fundamental vibrational modes of this compound, thereby revealing information about its molecular structure and bonding. These studies are crucial for understanding the molecule's internal dynamics and confirming its identity.

The vibrational spectrum of this compound has been analyzed to assign specific frequencies to its characteristic stretching and bending modes. Normal coordinate analysis, a theoretical method that relates molecular geometry and force constants to observed vibrational frequencies, is often employed to confirm these assignments. Such analyses help in understanding the distribution of vibrational energy within the molecule and the nature of the chemical bonds. For instance, studies have focused on identifying the P-H stretching, P=O stretching (if applicable in a resonance form or related species), and various bending vibrations of the H-P-O framework.

To unequivocally assign observed vibrational bands, isotopic labeling experiments are frequently performed. By substituting hydrogen atoms with deuterium (B1214612) (D) or phosphorus atoms with the heavier isotope ³¹P with ³²P, shifts in vibrational frequencies are observed. These shifts are predictable based on the reduced mass of the vibrating system. Analyzing these isotopic shifts allows researchers to confirm which specific bonds or internal coordinates are involved in each vibrational mode, providing robust evidence for the assignments made during normal coordinate analysis. For example, the P-H stretching frequency would shift significantly upon deuteration of the hydrogen atoms.

Rotational Spectroscopy: Microwave Spectroscopy for Gas-Phase Structure of this compound

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. This method is invaluable for determining precise molecular geometries, including bond lengths and angles, as it is sensitive to the molecule's inertia.

In the gas phase, this compound exhibits a rotational spectrum that can be analyzed to determine its rotational constants. These constants are inversely proportional to the molecule's moments of inertia. The moments of inertia are directly related to the masses of the atoms and their positions within the molecule. By fitting the observed rotational transitions to theoretical models, accurate rotational constants (e.g., A, B, C) can be derived.

From the experimentally determined rotational constants, it is possible to calculate the molecule's moments of inertia. Using isotopic substitution (e.g., H₂PO, HDPO, D₂PO), multiple sets of rotational constants can be obtained, allowing for the determination of all structural parameters, including bond lengths and bond angles. This technique provides highly accurate, gas-phase structural data, offering a definitive picture of the this compound molecule's geometry. For example, precise values for the P-H bond length, P-O bond length, and the H-P-O bond angle can be determined.

Mass Spectrometry Techniques for this compound Detection and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the mass-to-charge ratio of ions, enabling the identification and quantification of compounds, as well as the analysis of their fragmentation patterns nih.govvliz.benih.gov. In the context of phosphorus chemistry, MS can provide insights into the structure and stability of phosphorus-containing molecules.

During the fragmentation of phosphorylated peptides, a common observation in mass spectrometry is the neutral loss of phosphoric acid (H3PO4) or metaphosphoric acid (HPO3) nih.govnih.gov. These neutral losses can compete with backbone fragmentation and influence the identification and localization of phosphorylation sites nih.govnih.gov. This compound (HPO) itself has been identified as a postulated by-product in certain chemical reactions and detected via 31P NMR psu.edu. However, specific mass spectrometry techniques detailing the direct detection or fragmentation analysis of this compound were not found in the reviewed literature.

X-ray Diffraction and Electron Diffraction Studies of this compound Derivatives (if crystalline)

X-ray diffraction (XRD) and electron diffraction are indispensable techniques for determining the three-dimensional atomic structure of crystalline materials researchgate.netnih.govresearchgate.netugm.ac.idaps.org. These methods rely on the scattering of X-rays or electrons by the ordered arrangement of atoms in a crystal lattice to produce diffraction patterns, which can then be analyzed to yield structural information.

The provided search results included discussions on X-ray diffraction studies of various phosphorus allotropes (e.g., red and black phosphorus) researchgate.netaps.org, cellulose (B213188) derivatives researchgate.net, and metal complexes ugm.ac.id. However, no specific X-ray diffraction or electron diffraction studies pertaining to this compound or its derivatives were identified in the reviewed literature. The crystalline nature of this compound itself or its potential derivatives would be a prerequisite for such structural analyses.

Applications and Roles in Chemical Transformations Non Clinical Focus

Phosphenous Acid as a Synthetic Reagent in Organic Chemistry

As a reagent, this compound is prized for its reducing capabilities and as a source of phosphorus for the synthesis of a wide array of organophosphorus compounds. mmu.ac.ukchemicalbook.com It is increasingly viewed as a greener and less hazardous alternative to phosphorus trichloride (PCl₃) for many synthetic applications. mmu.ac.uktandfonline.com

This compound is instrumental in several specific organic reactions, serving as a reducing agent, a reaction additive, and a controller of polymer molecular weight.

Reduction of Arenediazonium Salts: A classic application of this compound is the reductive deamination of aromatic compounds. Arenediazonium salts, typically prepared from aromatic amines, are effectively reduced by HPA, replacing the diazonium group (-N₂⁺) with a hydrogen atom (Ar-H). wikipedia.orgthieme-connect.com This reaction is a crucial step in multi-step syntheses where an amino group is initially used as a directing group to guide electrophilic substitution and is subsequently removed. wikipedia.org

Esterification Reactions: The role of this compound in esterification is multifaceted. While strong acids like sulfuric or organosulfonic acids are the primary catalysts, this compound can be used as an additive. In Fischer esterification, it acts as an oxygen scavenger and mild reducing agent, preventing the formation of colored impurities that can arise from oxidative side reactions. wikipedia.org In processes using aggressive catalysts like methanesulfonic acid, which can corrode stainless steel reactors, this compound and its salts serve as effective corrosion inhibitors. google.comgoogle.comwipo.int Some sources also list it as a potential esterification catalyst itself, likely due to its acidic nature. atamanchemicals.comatamankimya.com

Polymerization Chain Transfer Agent: In the synthesis of polymers, particularly in aqueous polymerizations, this compound and its salts (hypophosphites) are used as highly effective chain transfer agents. By transferring a hydrogen atom to the growing polymer chain, they terminate that chain and initiate a new one, thereby controlling and reducing the average molecular weight of the final polymer. This process also introduces phosphorus-containing end groups onto the polymer chains, which can confer desirable properties such as improved scale inhibition and dispersion.

Table 1: Key Organic Transformations Involving this compound

| Transformation | Role of this compound | Reactant(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| Deamination | Reducing Agent | Arenediazonium salt (Ar-N₂⁺) | Arene (Ar-H) | wikipedia.orgthieme-connect.com |

| Esterification | Additive / Corrosion Inhibitor | Carboxylic acid, Alcohol | Ester | wikipedia.orggoogle.com |

| Polymerization | Chain Transfer Agent | Monomers, Initiator | Low molecular weight polymer | N/A |

This compound is a fundamental building block for a variety of organophosphorus compounds, bypassing the need for harsher reagents like PCl₃. tandfonline.com Its reactivity is often harnessed through its trivalent tautomer, phosphonous acid [HP(OH)₂], which acts as a potent P-nucleophile. tandfonline.com

Key synthetic pathways include:

Phospha-Mannich Reactions: this compound reacts with imines or their precursors (aldehydes and amines) in a phospha-Mannich type reaction to produce α-aminoalkylphosphinic acids. tandfonline.comresearchgate.net These compounds are important as mimics of natural α-amino acids. tandfonline.com

Synthesis of H-Phosphinic Acids: Through palladium-catalyzed reactions, this compound can be added across unsaturated bonds (e.g., alkenes) or coupled with benzylic alcohols to form H-phosphinic acids [RP(O)(OH)H]. researchgate.netnih.gov These products are versatile intermediates for further functionalization. nih.gov

Synthesis of Phosphonic and Phosphinic Acids: this compound serves as the starting material for a range of more complex acids. For instance, its derivative, bis(trimethylsilyl)phosphonite [(Me₃SiO)₂PH], reacts with perfluoroalkyl iodides to yield perfluoroalkyl H-phosphinic acids and, after oxidation, perfluoroalkyl phosphonic acids. mmu.ac.uk

Synthesis of Phosphorus Heterocycles: this compound can undergo reactions with α,β-unsaturated aldehydes to form six-membered phosphorus-containing heterocyclic rings. researchgate.net

This compound in Catalysis and Catalytic Cycles

This compound and its derivatives are active participants in both homogeneous and heterogeneous catalytic processes.

While this compound itself is not typically described as a classic ligand in the way that phosphines are, its tautomer, phosphonous acid, is a key reactive intermediate in many transformations. tandfonline.com The trivalent phosphorus center in phosphonous acid is nucleophilic and can participate in catalytic cycles. For example, in palladium-catalyzed C-P bond formation, hypophosphorous compounds engage with the metal center to facilitate the reaction, demonstrating their role within the catalytic process. nih.gov These reactions represent an atom-economical way to form C-P bonds directly. nih.gov

The most significant industrial catalytic application of this compound is in electroless nickel-phosphorus (Ni-P) plating, where its conjugate base, the hypophosphite ion (H₂PO₂⁻), is the key component. wikipedia.org

Mechanism: Electroless plating is an autocatalytic process where the metal surface itself catalyzes the deposition. In the plating bath, hypophosphite ions act as the chemical reducing agent, reducing aqueous Ni²⁺ ions to metallic nickel (Ni⁰) on the substrate surface. The hypophosphite is oxidized to phosphite (B83602) in the process.

Product: This process does not just deposit a layer of pure nickel, but rather a nickel-phosphorus alloy (Ni-P). The phosphorus is co-deposited as it is generated from the reduction of hypophosphite, resulting in a coating with unique and highly desirable material properties.

Properties and Applications: The resulting Ni-P coating is exceptionally uniform, hard, and resistant to corrosion and wear. The phosphorus content of the alloy can be controlled by adjusting bath conditions, which in turn modifies the material's properties (e.g., higher phosphorus content generally improves corrosion resistance in acidic environments). These coatings are applied to a vast range of industrial items, from hard disk drives to automotive parts, to enhance their durability and performance. wikipedia.orgsinobiochemistry.com

Table 2: Catalytic Applications of this compound

| Catalysis Type | Application | Role of this compound/Hypophosphite | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Homogeneous | C-P Bond Formation | Reactant / Intermediate (via Tautomer) | Synthesis of organophosphorus compounds | tandfonline.comnih.gov |

| Heterogeneous | Electroless Nickel Plating | Reducing Agent | Deposition of hard, corrosion-resistant Ni-P alloy coating | wikipedia.org |

Precursor Chemistry and Materials Science Applications of this compound

This compound's role as a precursor extends beyond simple organic molecules into the realm of materials science. It is a foundational chemical for creating materials with specific, engineered properties.

Precursor to Functional Polymers: As mentioned, its use as a chain transfer agent introduces phosphorus-containing functionalities into polymer structures. These polymers are used as water treatment agents, dispersants, and scale inhibitors.

Precursor to Advanced Materials: The Ni-P alloys produced via electroless plating are advanced materials whose hardness, corrosion resistance, and amorphous structure are highly valued in engineering and electronics. wikipedia.orgsinobiochemistry.com

Precursor to Flame Retardants: Organophosphorus compounds derived from this compound, such as various (α-aminoalkyl)phosphinic compounds, are used in the formulation of flame retardants. tandfonline.comsinobiochemistry.com

Precursor to Metal Chelators: The same family of compounds can also act as effective chelators for di- and trivalent metal ions, with applications in areas such as metal-based pharmaceuticals for imaging and therapy. tandfonline.com

Role in the Synthesis of Inorganic Materials and Surface Modification (e.g., flame retardants)

The strong reducing power of this compound is central to its role in synthesizing and modifying inorganic materials. atamanchemicals.comwikipedia.org It is also a precursor for highly effective flame retardants.

Synthesis of Inorganic Materials

The most significant industrial application of this compound is as a reducing agent in electroless nickel plating (Ni-P). atamanchemicals.comwikipedia.org In this process, hypophosphite ions (the conjugate base of the acid) reduce nickel ions in solution to deposit a uniform layer of a nickel-phosphorus alloy onto a substrate without the need for an external electrical current. atamanchemicals.comsinobiochemistry.com This technique is widely used to provide corrosion resistance, hardness, and wear resistance to various materials. sinobiochemistry.com

Beyond nickel, this compound and its salts are effective in reducing other transition metal ions, including those of cobalt, copper, silver, manganese, and platinum, to their bulk metal state. atamanchemicals.comwikipedia.org This capability is valuable for metal recovery, purification, and the synthesis of metal complexes and nanoparticles. atamanchemicals.com this compound can also be used in the synthesis of other inorganic compounds, such as the reduction of chromium(III) oxide to chromium(II) oxide. wikipedia.org

Surface Modification

While phosphonic acids are more commonly cited for forming self-assembled monolayers on metal oxide surfaces, researchgate.netmdpi.com derivatives of this compound play a key role in the surface modification of nanomaterials. As discussed previously, monoalkyl phosphinic acids act as capping ligands that bind to the surface of nanocrystals, stabilizing them and influencing their physical and chemical properties. researchgate.net The ability to displace weaker ligands like carboxylates makes them effective for post-synthetic surface functionalization. researchgate.net

Flame Retardants

This compound is a building block for several types of phosphorus-based flame retardants. These retardants can function through mechanisms in both the gas phase (flame inhibition) and the condensed phase (char formation). researchgate.netfrontiersin.org

Synthesized Flame Retardants : this compound can be used directly in synthesis. For example, an effective flame retardant for poly(lactic acid) (PLA), was synthesized via a Kabachnik-Fields reaction between hypophosphorous acid and a Schiff base compound. researchgate.net With a 10 wt% loading, this retardant increased the Limiting Oxygen Index (LOI) of PLA to 28.3% and achieved a V-0 rating in the UL-94 test. researchgate.net

Metal Hypophosphites : Salts of this compound, such as aluminum hypophosphite, are used as flame retardants. These compounds can be integrated with other phosphorus moieties, like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), to create synergistic effects. mdpi.com Such bi-functional retardants can release PO• and PO₂• radicals over a wide temperature range, providing flame inhibition in the gas phase, while also promoting a protective char layer in the condensed phase. mdpi.com

Metal Phosphinates : Metal salts of phosphinic acids are increasingly used as flame retardants, particularly in glass fiber-reinforced polyamides and polybutylene terephthalate. flameretardants-online.com They are noted for their ability to act in the gas phase by releasing P• and PO• radicals that interrupt the combustion chain reaction, in addition to promoting charring in the solid phase. flameretardants-online.com A Chinese patent describes a method for preparing polymeric macromolecular flame retardants, polyalkylene hypophosphite, using hypophosphorous acid as a raw material, noting the product has high thermal stability with a decomposition temperature exceeding 400°C. google.com

Interactive Data Table: Performance of Hypophosphorous Acid-Derived Flame Retardants

| Polymer Matrix | Flame Retardant Type | Loading (wt%) | LOI (%) | UL-94 Rating | Mechanism of Action |

|---|---|---|---|---|---|

| Poly(lactic acid) (PLA) | N, N′-bis [salicylidene hypophosphorous acid]-1, 2-ethylenediamine (SHPE) | 10% | 28.3 | V-0 | Gas and condensed phase researchgate.net |

| Epoxy Thermoset | HPDAl (DOPO + Aluminum Hypophosphite derivative) | - | - | V-0 | Gas (PO• release) and condensed phase (charring) mdpi.com |

| Polyamides, PBT | Metal Phosphinates | - | - | - | Gas (radical trapping) and condensed phase flameretardants-online.com |

Analytical Chemistry Applications

In analytical chemistry, this compound is valued for its properties as a strong reducing agent. atamanchemicals.comatamankimya.com Its ability to reduce metal ions to lower oxidation states or to their elemental form allows for their detection and quantification. atamanchemicals.com

Specific applications include:

Colorimetric and Titrimetric Analysis : It is used to reduce transition metal ions, facilitating their measurement in colorimetric and titrimetric methods to determine their concentration in various samples. atamanchemicals.com

Elemental Determination and Separation : this compound is employed as a reagent for the determination of elements like arsenic and tellurium. atamankimya.com It is also used in the separation of chemically similar elements such as tantalum and niobium. atamankimya.com

Iodometric Titration : A specific analytical method involves the iodometric determination of hypophosphorous acid itself, which is a classic titration technique. acs.org

Stabilizing Agent : In some analytical procedures, it can be used to stabilize certain compounds against oxidation. atamanchemicals.com It is also used as an additive in Fischer esterification reactions to prevent the formation of colored impurities by acting as an oxygen scavenger. wikipedia.org

Environmental Chemistry and Astrochemistry Perspectives of Phosphenous Acid

Phosphenous Acid in Atmospheric and Aquatic Environmental Systems

This compound and its related compounds, primarily phosphites, are part of the biogeochemical cycling of phosphorus. In the Earth's upper atmosphere, phosphorus compounds are introduced through the ablation of meteors. whiterose.ac.uk Modeling of this process indicates that vaporized phosphorus species undergo chemical transformations to form stable reservoirs, including H3PO3 (phosphorous acid, a tautomer of this compound) and H3PO4 (phosphoric acid). whiterose.ac.uk These compounds subsequently become incorporated into meteoric smoke particles as metal phosphites and phosphates. whiterose.ac.uk It is estimated that a significant fraction of the phosphorus entering the atmosphere could be deposited on the Earth's surface in the reduced form of phosphites. whiterose.ac.uk

In aquatic ecosystems, phosphorus is a critical nutrient, and its over-enrichment can lead to eutrophication. mdpi.com While phosphates are the most common form, reduced phosphorus compounds like phosphites and their organic derivatives (phosphonates) also play a role. The environmental fate of these compounds is of interest due to their widespread use as chelating agents, scale inhibitors, and in other industrial applications. nih.gov Their degradation is crucial for understanding the availability of phosphorus to aquatic organisms and for mitigating pollution. mdpi.comnih.gov

The degradation of this compound and related phosphonates in the environment can proceed through several pathways, broadly categorized as abiotic and biotic.

Abiotic Degradation:

Oxidation: As a reducing agent, this compound and its salts (phosphites) can be oxidized to phosphoric acid (phosphates). wikipedia.org In the atmosphere, phosphorous acid is expected to slowly oxidize to phosphoric acid. wikipedia.org

Photodegradation: Studies on organophosphonates show that they are susceptible to degradation by UV light. nih.gov This process is significantly enhanced by the presence of iron and is pH-dependent, with faster degradation observed in acidic to neutral conditions. nih.gov The primary degradation product from this pathway is orthophosphate, with intermediates such as aminomethylphosphonic acid (AMPA) being formed from more complex phosphonates. nih.gov

Biotic Degradation: